molecular formula C13H17IO6 B010669 2-O-(4-Iodobenzyl)glucose CAS No. 108736-66-9

2-O-(4-Iodobenzyl)glucose

Cat. No. B010669
M. Wt: 394.17 g/mol
InChI Key: KLIHZNHQGXMTIA-VRTWZNOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-(4-Iodobenzyl)glucose, also known as IBG, is a radiolabeled glucose analog that has been used in various scientific research applications. The unique properties of IBG make it an excellent tool for studying glucose transport and metabolism in living cells and tissues.

Mechanism Of Action

2-O-(4-Iodobenzyl)glucose is taken up by cells through glucose transporters, specifically GLUT1 and GLUT3. Once inside the cell, 2-O-(4-Iodobenzyl)glucose is phosphorylated by hexokinase to form 2-O-(4-Iodobenzyl)glucose-6-phosphate, which is then trapped inside the cell. The accumulation of 2-O-(4-Iodobenzyl)glucose-6-phosphate in the cell can be visualized using PET imaging or autoradiography.

Biochemical And Physiological Effects

2-O-(4-Iodobenzyl)glucose has been shown to have minimal effects on cell metabolism and function. It does not interfere with glucose metabolism or ATP production and does not affect cell viability or proliferation. However, high concentrations of 2-O-(4-Iodobenzyl)glucose can compete with glucose for uptake into cells, which can affect glucose metabolism and cellular function.

Advantages And Limitations For Lab Experiments

The advantages of using 2-O-(4-Iodobenzyl)glucose in lab experiments include its high specificity for glucose transporters, its minimal effects on cell metabolism and function, and its ability to be used in vivo and in vitro. The limitations of using 2-O-(4-Iodobenzyl)glucose in lab experiments include its high cost, the need for specialized equipment for PET imaging and autoradiography, and the potential for competition with glucose at high concentrations.

Future Directions

There are several future directions for the use of 2-O-(4-Iodobenzyl)glucose in scientific research. One direction is the development of new glucose transport inhibitors and activators using 2-O-(4-Iodobenzyl)glucose as a tool for screening and testing. Another direction is the use of 2-O-(4-Iodobenzyl)glucose in combination with other radiolabeled compounds to study multiple metabolic pathways simultaneously. Additionally, 2-O-(4-Iodobenzyl)glucose could be used to investigate the effects of glucose transport on disease processes, such as cancer, diabetes, and neurodegenerative disorders.
In conclusion, 2-O-(4-Iodobenzyl)glucose is a valuable tool for studying glucose transport and metabolism in living cells and tissues. Its unique properties make it an excellent tool for PET imaging, autoradiography, and cell culture studies. The synthesis of 2-O-(4-Iodobenzyl)glucose is relatively straightforward, and its use in scientific research has led to numerous discoveries and advancements. Further research using 2-O-(4-Iodobenzyl)glucose could lead to new insights into metabolic pathways and disease processes, which could have significant implications for human health.

Synthesis Methods

The synthesis of 2-O-(4-Iodobenzyl)glucose involves the reaction of 4-iodobenzyl alcohol with 2,3,4,6-tetra-O-acetyl-D-glucose in the presence of a base catalyst. The resulting compound is then deacetylated to produce 2-O-(4-Iodobenzyl)glucose. The synthesis process is relatively straightforward and can be accomplished in a few steps with high yields.

Scientific Research Applications

2-O-(4-Iodobenzyl)glucose has been used in various scientific research applications, including PET imaging, autoradiography, and cell culture studies. PET imaging with 2-O-(4-Iodobenzyl)glucose has been used to visualize glucose metabolism in vivo in various tissues and organs, including the heart, brain, and tumors. Autoradiography with 2-O-(4-Iodobenzyl)glucose has been used to study the distribution of glucose transporters in tissues and cells. Cell culture studies with 2-O-(4-Iodobenzyl)glucose have been used to investigate the effects of glucose transport inhibitors and activators on cell metabolism.

properties

CAS RN

108736-66-9

Product Name

2-O-(4-Iodobenzyl)glucose

Molecular Formula

C13H17IO6

Molecular Weight

394.17 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(4-(125I)iodanylphenyl)methoxy]hexanal

InChI

InChI=1S/C13H17IO6/c14-9-3-1-8(2-4-9)7-20-11(6-16)13(19)12(18)10(17)5-15/h1-4,6,10-13,15,17-19H,5,7H2/t10-,11+,12-,13-/m1/s1/i14-2

InChI Key

KLIHZNHQGXMTIA-VRTWZNOMSA-N

Isomeric SMILES

C1=CC(=CC=C1CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)[125I]

SMILES

C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I

Canonical SMILES

C1=CC(=CC=C1COC(C=O)C(C(C(CO)O)O)O)I

synonyms

2-IBG
2-O-(4-iodobenzyl)glucose

Origin of Product

United States

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